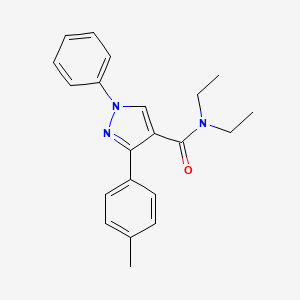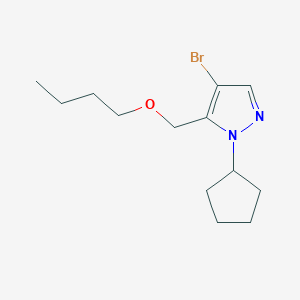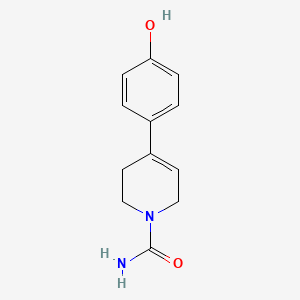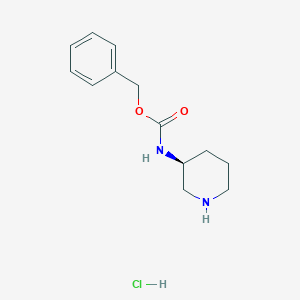
N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide (commonly known as Etizolam) is a thienodiazepine derivative that has been widely used in scientific research. It is a psychoactive drug with sedative, anxiolytic, and hypnotic properties. Etizolam has been found to be effective in treating anxiety disorders, panic disorders, and insomnia.
Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives were synthesized, including a compound similar in structure to N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide, which were evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential as cytotoxic agents against HCT-116 and MCF-7 cancer cell lines and exhibited 5-lipoxygenase inhibition, suggesting their application in cancer therapy and inflammatory diseases (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
Enaminones, including those related to N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide, were synthesized and shown to possess antitumor and antimicrobial activities. These compounds were effective against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), highlighting their potential in the development of new therapeutic agents for treating cancer and microbial infections (Riyadh, 2011).
Anti-TMV Activity
Compounds designed from pyrimidin-5-yl derivatives, closely related to N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide, demonstrated good anti-TMV (tobacco mosaic virus) activity. This suggests potential applications in agriculture for the protection of crops against viral diseases (Yuan et al., 2011).
Fluorescence Dyes for Biological Imaging
A study on tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, structurally related to N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide, showcased the synthesis of highly fluorescent compounds. These compounds demonstrated high fluorescence quantum yields and good stabilities, making them suitable for applications in living cell imaging (Chen et al., 2012).
Inhibition of Met Kinase Superfamily
Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a functional core with N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide, identified potent and selective inhibitors of the Met kinase superfamily. These findings suggest a therapeutic potential for diseases driven by aberrant Met kinase activity, including certain types of cancer (Schroeder et al., 2009).
Metal Complexes and Magnetic Properties
A study on (4Z)-4-[(2-Diethylaminoethylamino)methylene]-5-methyl-2-phenylpyrazol-3-one and its Cu(II) and Co(II) complexes, closely related to the core structure of N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide, explored their synthesis, magnetic properties, and crystal structures. This research provides insights into the development of new materials with potential applications in magnetic storage technologies (Burlov et al., 2020).
properties
IUPAC Name |
N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-4-23(5-2)21(25)19-15-24(18-9-7-6-8-10-18)22-20(19)17-13-11-16(3)12-14-17/h6-15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTIFNGSKACZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2821385.png)

![7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2821387.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2821389.png)

![Ethyl 2-({[(6-{[(3-methylphenyl)amino]carbonyl}[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2821391.png)
![7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2821392.png)
![tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate](/img/structure/B2821395.png)


![methyl 5-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2821399.png)
![2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![methyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2821404.png)